molecular formula C17H12N2OS B12599085 4-(2-Thiophen-2-ylbenzimidazol-1-yl)phenol CAS No. 639522-73-9

4-(2-Thiophen-2-ylbenzimidazol-1-yl)phenol

Cat. No.: B12599085
CAS No.: 639522-73-9
M. Wt: 292.4 g/mol
InChI Key: PXPYVMYIZRSPDS-UHFFFAOYSA-N
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Description

4-(2-Thiophen-2-ylbenzimidazol-1-yl)phenol is a chemical compound with the molecular formula C17H12N2OS. It is characterized by the presence of a benzimidazole ring substituted with a thiophene group and a phenol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Thiophen-2-ylbenzimidazol-1-yl)phenol typically involves the condensation of ortho-phenylenediamine with a thiophene-substituted benzaldehyde. The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulfite in a solvent mixture under mild conditions. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification and isolation techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Thiophen-2-ylbenzimidazol-1-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

Mechanism of Action

The mechanism of action of 4-(2-Thiophen-2-ylbenzimidazol-1-yl)phenol is not fully understood. it is believed to interact with specific molecular targets and pathways due to its structural features. The benzimidazole ring is known to interact with various enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Thiophen-2-ylbenzimidazol-1-yl)phenol is unique due to the presence of both the thiophene and phenol groups, which confer distinct electronic and chemical properties. These features make it a versatile compound for various applications in scientific research and industry .

Properties

CAS No.

639522-73-9

Molecular Formula

C17H12N2OS

Molecular Weight

292.4 g/mol

IUPAC Name

4-(2-thiophen-2-ylbenzimidazol-1-yl)phenol

InChI

InChI=1S/C17H12N2OS/c20-13-9-7-12(8-10-13)19-15-5-2-1-4-14(15)18-17(19)16-6-3-11-21-16/h1-11,20H

InChI Key

PXPYVMYIZRSPDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C3=CC=C(C=C3)O)C4=CC=CS4

Origin of Product

United States

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